molecular formula C7H11N3O B026964 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one CAS No. 19810-73-2

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one

Cat. No.: B026964
CAS No.: 19810-73-2
M. Wt: 153.18 g/mol
InChI Key: KREIGOYUONNOJE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one (CAS 19810-73-2) is a high-purity chemical compound provided for research and development purposes. This pyrimidine derivative is supplied with a documented molecular formula of C 7 H 11 N 3 O and a molecular weight of 153.185 g/mol. This compound is characterized as a suitable analyte for reverse-phase (RP) HPLC analysis. Proven method conditions are available utilizing a phosphoric acid-containing mobile phase with acetonitrile and water, which can be adapted to formic acid for Mass-Spec (MS) compatible applications . The scalability of this method also makes it appropriate for the isolation of impurities in preparative separation workflows. Furthermore, its applicability in pharmacokinetic studies underscores its value in pharmaceutical research . Pyrimidine-based structures, like this compound, are of significant interest in medicinal chemistry due to their wide range of pharmacological properties, which include serving as key scaffolds in the development of novel therapeutic agents . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-4-6(11)9-7(8-5)10(2)3/h4H,1-3H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREIGOYUONNOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173529
Record name 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19810-73-2
Record name 2-(Dimethylamino)-6-methyl-4(3H)-pyrimidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one
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Record name 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one
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Record name 2-(dimethylamino)-6-methyl-3H-pyrimidin-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one typically involves the reaction of 2-chloro-6-methylpyrimidin-4-one with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of the chlorine atom with the dimethylamino group. The reaction is usually performed in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its applications include:

  • Antiviral Activity : Studies have shown that derivatives of this compound exhibit antiviral properties against various viruses, suggesting a role in developing antiviral medications.
  • Anticancer Research : Research indicates that this compound may inhibit certain cancer cell lines, making it a candidate for anticancer drug development. Its mechanism involves targeting specific enzymes related to cell proliferation.

Analytical Chemistry

The compound is also significant in analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method has been developed for the separation and analysis of this compound. This method allows for effective quantification in various samples, including biological fluids and pharmaceutical formulations .
Analytical MethodDescription
HPLCUtilizes a reverse-phase column for separation under optimized conditions.
UV SpectroscopyEmployed to determine the concentration of the compound based on absorbance characteristics.

Biochemical Research

The compound's interaction with biological systems has been explored:

  • Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for understanding drug metabolism and interactions.

Material Science

Emerging research indicates potential applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties, enhancing material performance in various applications.

Case Study 1: Antiviral Activity Assessment

A study published in a peer-reviewed journal assessed the antiviral effects of this compound against influenza viruses. The results indicated significant inhibition of viral replication at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: HPLC Method Development

Another research effort focused on optimizing HPLC conditions for analyzing this compound in pharmaceutical formulations. The study established a robust method with high sensitivity and specificity, facilitating quality control processes in drug manufacturing.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, potentially interfering with their normal functions. This interaction can lead to the inhibition of enzymatic activities or the disruption of cellular processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent pattern on the pyrimidinone core significantly impacts physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Key Features Source
2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one 2-(Dimethylamino), 6-methyl Electron-donating dimethylamino enhances basicity; methyl adds steric bulk. Inferred
6-Amino-2-(5-nitro-pyridin-2-ylsulfanyl)-3H-pyrimidin-4-one 2-(Sulfanyl), 6-amino, 5-nitro-pyridinyl Polar nitro and amino groups increase hydrophilicity and hydrogen bonding.
3,4-Dihydro-5-ethoxycarbonyl-4-phenyl-6-methylpyrimidin-2(1H)-one 5-ethoxycarbonyl, 4-phenyl, 6-methyl Dihydro structure reduces aromaticity; ethoxycarbonyl enhances lipophilicity.
2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one 2-(Chlorobenzylamino), 6-methyl Chlorine introduces electronegativity; dihydro core may reduce stability.
5,6-Diamino-2-(dimethylamino)-1H-pyrimidin-4-one 5,6-diamino, 2-(dimethylamino) Multiple amino groups increase hydrogen bonding and solubility.

Biological Activity

2-(Dimethylamino)-6-methyl-3H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the compound's biological activity, supported by various studies, case analyses, and data tables.

Chemical Structure and Properties

The compound features a pyrimidine core with a dimethylamino group at position 2 and a methyl group at position 6. This structural configuration is significant for its interaction with biological targets.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives, including this compound, exhibit notable anti-inflammatory effects. The mechanism primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory process.

Inhibition of COX Enzymes

A study evaluated several pyrimidine derivatives for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives showed significant inhibitory activity, with IC50 values reported as follows:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These findings suggest that the compound's structural features contribute to its efficacy in modulating inflammatory responses by targeting COX pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly in relation to its effects on various cancer cell lines.

Cytotoxicity Studies

In vitro studies have shown that derivatives of pyrimidine compounds can exhibit cytotoxicity against several human cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7). For instance, one study reported that a related oxazolo[5,4-d]pyrimidine derivative demonstrated a CC50 of 58.4 µM against the HT29 colon cancer cell line, which was comparable to standard chemotherapeutics like cisplatin .

Mechanistic Insights

The biological activity of these compounds can be attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival:

  • VEGFR-2 Inhibition : Some derivatives have been identified as inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • Apoptotic Pathways : The compounds may activate apoptotic pathways by modulating pro-apoptotic and anti-apoptotic proteins, thereby promoting cancer cell death .

Case Studies

Several case studies highlight the promising applications of pyrimidine derivatives in therapeutic contexts:

  • Case Study A : A study involving a series of pyrimidine derivatives showed effective reduction in tumor growth in xenograft models when administered at specific dosages, indicating potential for clinical applications.
  • Case Study B : Another investigation focused on the pharmacokinetics of these compounds revealed favorable absorption and distribution characteristics, enhancing their viability as drug candidates .

Q & A

Q. Table 1. Comparative Reactivity in Solvent Systems

SolventDielectric ConstantYield (%)Byproduct Formation
Ethanol24.368Moderate (~12%)
DMF36.782Low (~5%)
Acetonitrile37.555High (~20%)

Source: Adapted from synthesis optimization studies

Q. Table 2. Key Spectral Benchmarks

TechniqueKey SignalTautomer Assignment
1H^1H-NMRδ 12.8 (s, 1H, NH)Enol form
13C^{13}C-NMRδ 168.2 (C=O)Keto form
IR1665 cm1^{-1} (C=O stretch)Both forms

Source: Structural analysis from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.